molecular formula C11H14ClN B2858721 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2031260-91-8

1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B2858721
CAS No.: 2031260-91-8
M. Wt: 195.69
InChI Key: AGEORNRVEBHAAF-UHFFFAOYSA-N
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Description

1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride is a chemical compound with the molecular formula C11H14ClN. It is known for its unique bicyclic structure, which includes a phenyl group and an azabicyclo ring system. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Scientific Research Applications

1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It serves as a precursor for manufacturing other chemical compounds and materials.

Future Directions

Bicyclo[2.1.1]hexanes, including 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride, are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view, suggesting a potential area for future research .

Mechanism of Action

Target of Action

The primary targets of 1-Phenyl-2-azabicyclo[21It’s known that this compound is a part of the bicyclo[211]hexane family , which has been increasingly incorporated in newly developed bio-active compounds . The specific targets would depend on the particular bio-active compound that this structure is a part of.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride involves several key steps. One common method includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the batchwise preparation method mentioned above can be scaled up for industrial purposes. This involves producing the compound in larger quantities while maintaining the necessary reaction conditions to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The phenyl group and other substituents can be replaced through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can produce various amines .

Comparison with Similar Compounds

    2-Azabicyclo[2.1.1]hexane hydrochloride: Shares a similar bicyclic structure but lacks the phenyl group.

    1-Azabicyclo[2.1.1]hexane: Another bicyclic compound with different substituents.

Uniqueness: 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research applications where other similar compounds may not be suitable .

Properties

IUPAC Name

1-phenyl-2-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-9(7-11)8-12-11;/h1-5,9,12H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEORNRVEBHAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031260-91-8
Record name 1-phenyl-2-azabicyclo[2.1.1]hexane hydrochloride
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